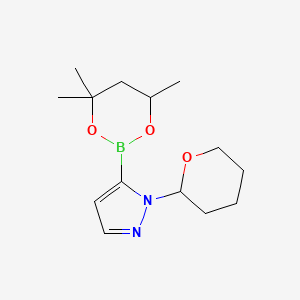
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-(4-BDF-5,5-DMDO) is a boron-containing compound belonging to the family of organoboranes. It is a stable and non-toxic compound that has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the functionalization of small molecules, and as a structural component of various materials.
Applications De Recherche Scientifique
2-(4-BDF-5,5-DMDO) has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of small molecules, such as amino acids, peptides, and nucleotides. It has also been used as a reagent for the functionalization of small molecules, such as alkanes, alkenes, and aromatic compounds. Additionally, it has been used as a structural component of various materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(4-BDF-5,5-DMDO) is not fully understood. However, it is believed that the compound functions as a Lewis acid, which is able to coordinate with electron-rich species and facilitate their reaction. This mechanism is thought to be responsible for its ability to catalyze the synthesis of small molecules, as well as its ability to act as a reagent for the functionalization of small molecules.
Biochemical and Physiological Effects
2-(4-BDF-5,5-DMDO) has not been studied for its biochemical or physiological effects. As such, there is currently no information available on the potential biochemical or physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-BDF-5,5-DMDO) in laboratory experiments is its stability and non-toxicity. Additionally, it is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. The main limitation of the compound is its relatively low solubility in polar solvents, which can make it difficult to use in certain types of experiments.
Orientations Futures
The future directions for 2-(4-BDF-5,5-DMDO) research include further investigation into its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in materials science, drug discovery, and other fields. Finally, further research is needed to explore the potential of the compound as a catalyst for the synthesis of complex molecules.
Méthodes De Synthèse
The synthesis of 2-(4-BDF-5,5-DMDO) involves the reaction of 4-benzyloxy-2-fluorophenyl boronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is carried out in a polar organic solvent, such as acetonitrile, and is typically performed at a temperature of approximately 80°C. The reaction is complete after approximately 4 hours and yields a product with a purity of greater than 95%.
Propriétés
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEPEQNGQMHCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














